molecular formula C15H12N4O3S B2962141 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-24-7

9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2962141
CAS No.: 896345-24-7
M. Wt: 328.35
InChI Key: RVNRYLZHYPCJHJ-UHFFFAOYSA-N
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Description

9-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family. Its core structure comprises a fused pyridine-triazinone scaffold, with a methyl group at position 9 and a 3-nitrophenylmethylsulfanyl substituent at position 2. This structural motif is common in medicinal chemistry, where such scaffolds are explored for their pharmacological activities, including kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

9-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-4-3-7-18-13(10)16-14(17-15(18)20)23-9-11-5-2-6-12(8-11)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNRYLZHYPCJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the 3-nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction between the pyrido[1,2-a][1,3,5]triazinone core and 3-nitrobenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4H-pyrido[1,2-a][1,3,5]triazin-4-one derivatives exhibit significant structural diversity due to variations in substituents at positions 2, 7, 8, and 7. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Substituent Comparisons

Compound Name / ID Substituents (Position) Molecular Formula Key Features Reference
Target Compound 9-methyl, 2-(3-nitrophenylmethylsulfanyl) C₁₆H₁₃N₅O₃S Electron-withdrawing nitro group; potential for enhanced binding specificity
A885203 2-(benzylsulfanyl) C₁₃H₁₀N₄OS Lacks methyl at position 9; simpler phenyl substituent
A891148 2-(benzylsulfanyl), 9-methyl C₁₅H₁₃N₄OS Benzylsulfanyl group instead of nitrophenyl; similar methyl substitution
BI71334 7-chloro, 2-(2,5-dimethylphenylmethylsulfanyl) C₁₆H₁₄ClN₃OS Chlorine at position 7; bulky dimethylphenyl group
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (896346-47-7) 2-(morpholino-oxoethylthio), 9-methyl C₁₈H₂₂N₆O₃S Morpholine ring enhances solubility; oxoethyl linker
A891196 7-methyl, 2-(3-trifluoromethylphenylmethylsulfanyl) C₁₇H₁₄F₃N₄OS Trifluoromethyl group (strongly hydrophobic); methyl at position 7

Key Observations

Substituent Electronic Effects: The target compound’s 3-nitrophenyl group (electron-withdrawing) contrasts with electron-donating groups like benzyl (A885203, A891148) or hydrophobic trifluoromethyl (A891196). Morpholino derivatives (e.g., 896346-47-7) introduce tertiary amines, improving aqueous solubility compared to aromatic substituents .

Positional Substitution :

  • Methyl groups at position 9 (target compound, A891148) versus position 7 (A891196) alter steric interactions. Position 9 substitution may direct the molecule’s orientation in binding pockets.
  • Chlorine at position 7 (BI71334) adds both steric bulk and electronegativity, which could influence intermolecular interactions .

Biological Implications :

  • While explicit activity data for the target compound is unavailable, analogs like A891196 (trifluoromethyl) and BI71334 (chlorine) suggest substituent-dependent trends in bioactivity. For example, trifluoromethyl groups often enhance metabolic stability and membrane permeability .

Synthetic Accessibility: Derivatives with simpler substituents (e.g., benzylsulfanyl in A885203) are likely easier to synthesize than nitro- or morpholino-containing variants, which require specialized nitration or coupling steps .

Biological Activity

9-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound belonging to the class of pyrido-triazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential antifungal, antibacterial, and anticancer properties. The unique structural features of this compound make it a valuable subject for ongoing research in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O3SC_{15}H_{12}N_4O_3S. The structure features a pyridine ring fused with a triazine moiety, substituted with a methylthio group and a nitrophenyl group. The three-dimensional arrangement of atoms in this compound contributes significantly to its biological activity.

PropertyValue
Molecular Weight320.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF
StabilityStable under standard conditions

The mechanism of action for this compound typically involves interactions with various biological targets such as enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity on cell surfaces.
  • Disruption of Cellular Functions: Interference with cellular processes such as DNA replication and protein synthesis may occur.

Biological Activity

Research has indicated that compounds within the triazine family exhibit significant biological activities. For instance:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties: Its structure suggests potential efficacy against various bacterial strains and fungi.

Case Studies

  • Anticancer Studies: A study investigating similar pyrido-triazine derivatives demonstrated that they inhibited cell growth in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating significant potency.
  • Antimicrobial Efficacy: Another study reported that structurally related compounds exhibited inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.

Research Findings

Recent investigations into the biological activity of related compounds have shown promising results:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MCF-7 cells
Antimicrobial ActivityInhibited growth of S. aureus
Enzyme InhibitionTargeted key metabolic enzymes

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